molecular formula C25H24F3NO2 B012109 2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate CAS No. 101221-55-0

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate

Cat. No. B012109
M. Wt: 427.5 g/mol
InChI Key: OKSJMZHFRHDVOD-UHFFFAOYSA-N
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Description

The compound “2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to improve stability and lipophilicity. It also contains a phenyl group and a benzoate ester, which are common motifs in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes if it’s intended for use as a drug .

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c1-18(16-19-6-5-9-23(17-19)25(26,27)28)29-14-15-31-24(30)22-12-10-21(11-13-22)20-7-3-2-4-8-20/h2-13,17-18,29H,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSJMZHFRHDVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906004
Record name 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate

CAS RN

101221-55-0
Record name Ethanol, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-, 1-biphenylylcarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101221550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl [1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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